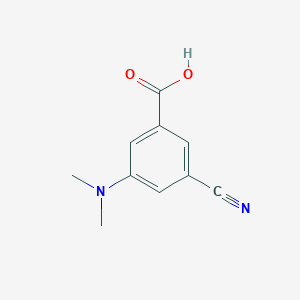

3-Cyano-5-(dimethylamino)benzoic acid

Übersicht

Beschreibung

3-Cyano-5-(dimethylamino)benzoic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.202. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anion Recognition and Sensing

4-(N,N-Dimethylamino)benzoic acid has been directly applied for anion recognition in acetonitrile, demonstrating remarkable affinity and selectivity towards divalent anions such as HPO4^2- and SO4^2- over monovalent anions. This suggests the potential application of similar compounds in environmental monitoring and analytical chemistry for detecting specific anions in solutions (Hou & Kobiro, 2006).

Crystal Engineering and Polymorphism

Research on 4-(N,N-dimethylamino)benzoic acid and its analogs has led to the discovery of new polymorphs through cocrystallization techniques. These findings are essential in the field of crystal engineering, where polymorphism can significantly affect the material's physical properties and applicability in drug formulation and development (Aakeröy, Desper, & Levin, 2005).

Photophysical and Photoelectrochemical Studies

Compounds related to the query have been explored for their photophysical and (photo)electrochemical properties, highlighting their potential in developing dye-sensitized solar cells and photon-to-electron conversion technologies. Such research indicates the broader applicability of similar compounds in renewable energy technologies and materials science (Wang et al., 2005).

Fluorescent Chemo-sensors

Research on derivatives of N,N-dimethylamino benzoic acid shows their application as fluorescent chemo-sensors for selective and sensitive detection of specific chemicals, such as picric acid. This work underscores the importance of these compounds in developing new sensors for environmental monitoring, safety, and security (Vishnoi et al., 2015).

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of coordination polymers via in situ [2+3] cycloaddition reactions .

Biochemical Pathways

Similar compounds have been used in the synthesis of coordination polymers, which can have various applications in catalysis, gas storage, and drug delivery .

Result of Action

Similar compounds have shown antioxidant activity and have been used in the synthesis of coordination polymers .

Eigenschaften

IUPAC Name |

3-cyano-5-(dimethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12(2)9-4-7(6-11)3-8(5-9)10(13)14/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSVQVNWZVCAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(2-(naphthalen-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982557.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2982558.png)

![3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2982560.png)

![7-{2-[(4-Chlorophenyl)methoxy]benzoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2982563.png)

![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982569.png)

![N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2982578.png)